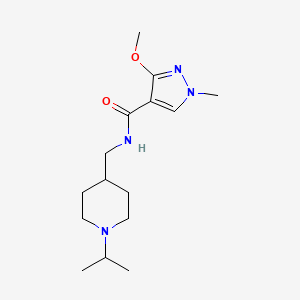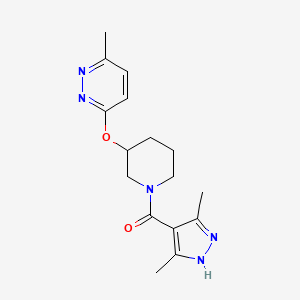
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Characterization
The crystal structure of related oxadiazole derivatives has been characterized to understand their molecular geometry and intermolecular interactions. These studies are crucial for predicting the stability and reactivity of the compounds . The crystal structure analysis can reveal important details such as π–π interactions and hydrogen bonding patterns, which are significant in drug design and development.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is used to quantify the intermolecular interactions in crystal structures. This method helps in visualizing the spatial distribution of electron density, which is essential for understanding the non-covalent interactions within the crystal lattice . Such analyses are beneficial in the field of materials science, where these interactions can influence the material properties.
Non-covalent Interaction Studies
The study of non-covalent interactions, such as hydrogen bonds and van der Waals forces, is vital in medicinal chemistry. These interactions play a significant role in the binding of drugs to their biological targets. Oxadiazole derivatives exhibit a range of non-covalent interactions that can be exploited for therapeutic purposes .
Computational Chemistry Applications
Density Functional Theory (DFT) calculations are performed to predict the molecular geometry and electronic properties of oxadiazole compounds. These computational methods are instrumental in drug discovery, allowing for the virtual screening of compounds before synthesis .
Pharmaceutical Research
Oxadiazole derivatives are known for their pharmacological properties. They have been studied for their potential use as antibacterial, antifungal, and anticancer agents. The compound could be explored for similar applications, given its structural similarity to other biologically active oxadiazoles .
Agrochemical Development
The oxadiazole ring is present in many agrochemicals due to its ability to interact with a variety of biomolecules. Research into the applications of this compound could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .
Material Science
The electronic properties of oxadiazole derivatives make them candidates for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The compound’s structure could be fine-tuned to optimize its performance in these applications .
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound’s interactions with various biomolecules can be studied through molecular docking, which is crucial for the rational design of drugs .
Mecanismo De Acción
Target of Action
Similar compounds with an oxadiazole ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-11-12-17(13-16(15)2)29-14-21(18-7-3-4-8-19(18)25(29)30)24-27-23(28-31-24)20-9-5-6-10-22(20)26/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKGVTAENMEBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)



![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)